Carbonic Anhydrase Inhibition: Target vs Para-Sulfamoyl Analogs
The target compound was evaluated against recombinant human carbonic anhydrase isoforms I, II, IX, and XII using a phenol red dye-based stopped-flow CO₂ hydration assay. Its Ki exceeded 100,000 nM for all four isoforms, categorizing it as essentially inactive [1]. In contrast, the para-sulfamoylphenyl pyrazole series from Ahmed et al. (2024)—which differ only in sulfamoyl orientation and carboxylate position—achieved nanomolar Ki values: compound 4e showed Ki values of 0.072 µM (hCA IX) and 0.081 µM (hCA XII), while AAZ (acetazolamide) showed Ki = 0.065 and 0.046 µM, respectively [2].
| Evidence Dimension | Carbonic Anhydrase Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | Ki > 100,000 nM for hCA I, II, IX, XII |
| Comparator Or Baseline | Compound 4e (Ahmed et al. 2024) Ki = 72 nM (hCA IX), 81 nM (hCA XII); AAZ Ki = 65 nM (hCA IX), 46 nM (hCA XII) |
| Quantified Difference | > 1,500-fold weaker inhibition compared to active analogs; > 2,000-fold weaker than clinical standard AAZ |
| Conditions | Recombinant human CA isoforms; phenol red dye-based stopped-flow CO₂ hydration assay; 10 min preincubation |
Why This Matters
For researchers requiring a CA-inactive isosteric control compound with identical core scaffold properties but no target engagement, this compound is irreplaceable—the para-sulfamoyl analog (CAS 72292-62-7) would confound results with potent CA inhibition.
- [1] BindingDB. (2024). BDBM50517109 – Ki values against hCA I, II, IX, XII. ChEMBL Deposition. View Source
- [2] Ahmed RF et al. (2024). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Molecular Diversity, 29: 4705-4725. View Source
